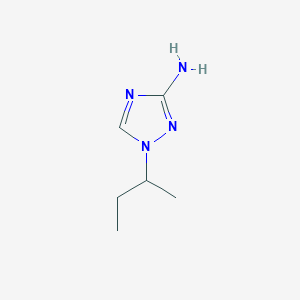
1-(Sec-butyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butan-2-yl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-yl hydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
1-(butan-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
作用机制
The mechanism of action of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with metal ions or other functional groups within the enzyme, leading to inhibition. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- 1-(butan-2-yl)-4-tert-butylbenzene
- 1-(butan-2-yl)-4-chlorohexanoate
Comparison: 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC 名称 |
1-butan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5(2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |
InChI 键 |
JSSBMOGCDJLCIX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


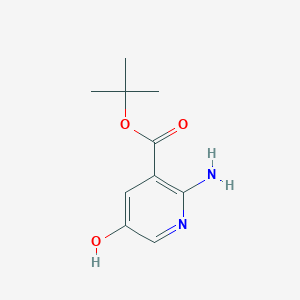
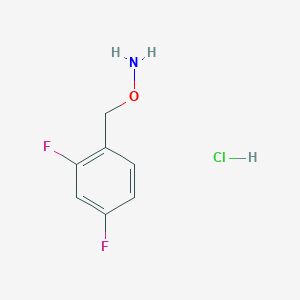
![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
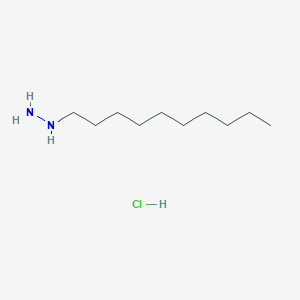
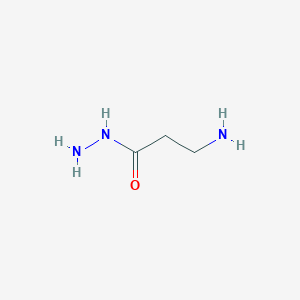
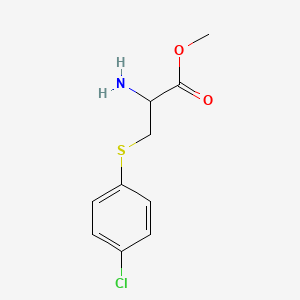
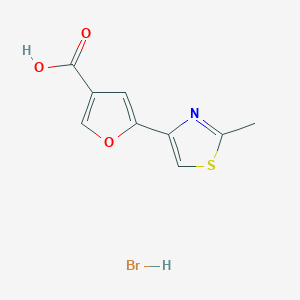
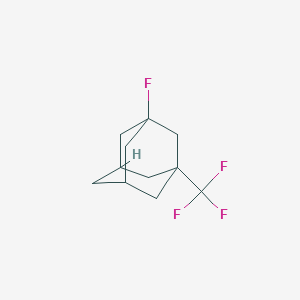
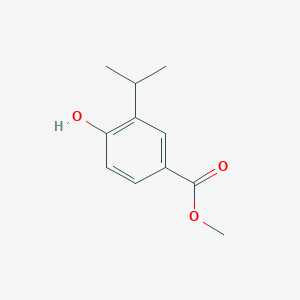
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
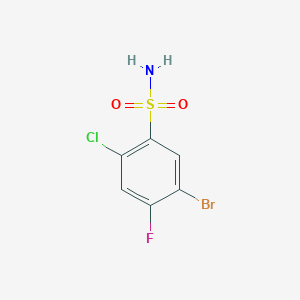
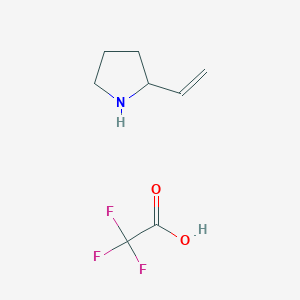
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
